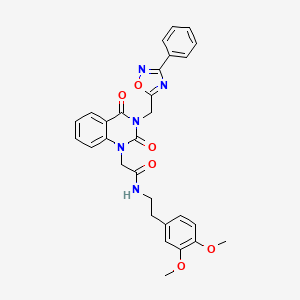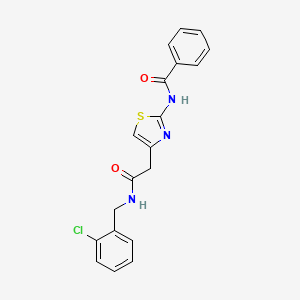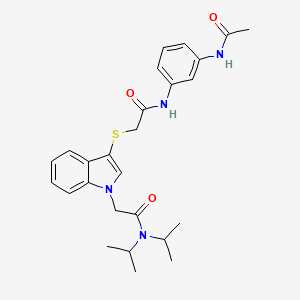![molecular formula C26H24FN3O5 B14975638 N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B14975638.png)
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorobenzyl group, and an imidazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the imidazolidinone intermediate.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its functional groups.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound could act as an inhibitor of certain enzymes, affecting their activity and downstream biological processes.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide: This compound shares a similar phenyl structure but differs in the substitution pattern and functional groups.
N-(3,5-dimethoxyphenyl)-2-[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C26H24FN3O5 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-34-21-12-19(13-22(14-21)35-2)28-24(31)15-23-25(32)30(20-6-4-3-5-7-20)26(33)29(23)16-17-8-10-18(27)11-9-17/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChIキー |
YQVTXXOTAHGUBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-methylphenyl)methanone](/img/structure/B14975564.png)
![N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
![5-amino-N-(3-fluoro-4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14975573.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide](/img/structure/B14975584.png)
![Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate](/img/structure/B14975599.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975616.png)
![N-(4-Methoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B14975621.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B14975622.png)
![1-(4-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14975627.png)


![2-Methoxyethyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975634.png)
